

Unlocking the Structural Nuances of Ethyl Piperidine-3-Carboxylate: A Spectroscopic Guide

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Compound of Interest

Compound Name: *Ethyl piperidine-3-carboxylate*

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This technical guide provides an in-depth analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **Ethyl piperidine-3-carboxylate**. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive resource, including detailed experimental protocols and a clear presentation of spectral data to facilitate structural elucidation and characterization.

^1H and ^{13}C NMR Spectral Data Analysis

The structural integrity of **Ethyl piperidine-3-carboxylate** can be thoroughly examined through the lens of NMR spectroscopy. The following tables summarize the key quantitative data obtained from ^1H and ^{13}C NMR analyses, providing a clear and concise reference for chemical shift assignments, signal multiplicities, and coupling constants.

Table 1: ^1H NMR Spectral Data of Ethyl piperidine-3-carboxylate

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
4.07	Quartet (q)	6.9	2H	-OCH ₂ CH ₃
3.02	Broad Doublet (broad d)	12.3	1H	Piperidine Ring H
2.87 – 2.70	Multiplet (m)	-	2H	Piperidine Ring H
2.58	Broad Triplet (broad t)	11.2	1H	Piperidine Ring H
2.44 – 2.34	Broad Multiplet (broad m)	-	1H	Piperidine Ring H
1.98 – 1.88	Broad Multiplet (broad m)	-	1H	Piperidine Ring H
1.70 – 1.56	Multiplet (m)	-	2H	Piperidine Ring H
1.48 – 1.35	Multiplet (m)	-	1H	Piperidine Ring H
1.19	Triplet (t)	7.1	3H	-OCH ₂ CH ₃

Note: Data sourced from a 400 MHz spectrum in CDCl₃.[\[1\]](#)

Table 2: ¹³C NMR Spectral Data of Ethyl piperidine-3-carboxylate

Chemical Shift (δ) ppm	Assignment
174.26	C=O
60.59	-OCH ₂ CH ₃
47.37	Piperidine Ring C
45.57	Piperidine Ring C
41.52	Piperidine Ring C
26.85	Piperidine Ring C
24.67	Piperidine Ring C
13.96	-OCH ₂ CH ₃

Note: Data sourced from a 101 MHz spectrum in CDCl₃.[\[1\]](#)

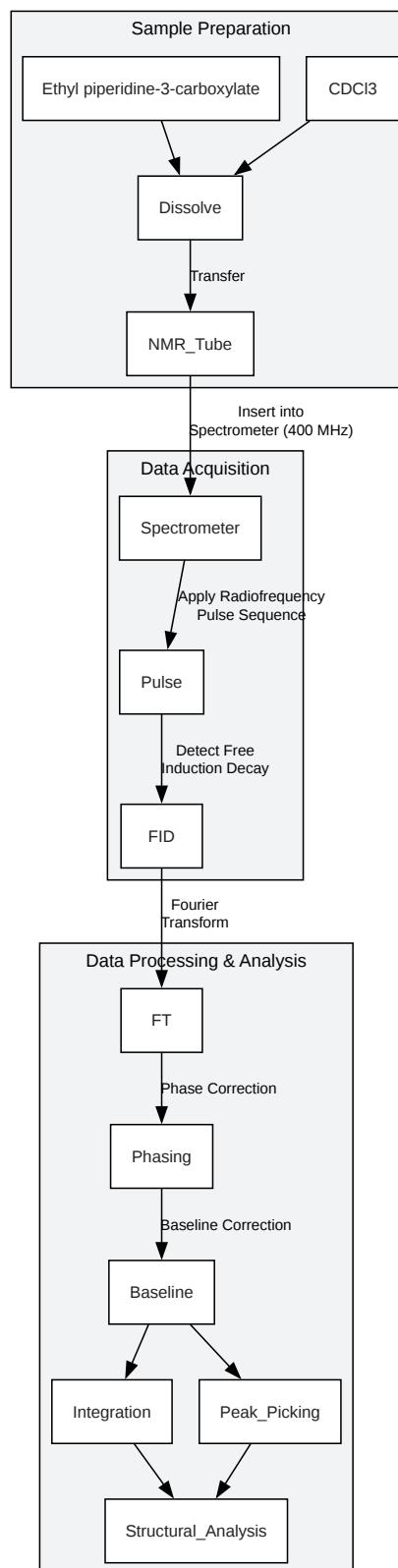
Experimental Protocols

The acquisition of high-quality NMR data is fundamental to accurate structural analysis. The following section outlines a standard experimental protocol for obtaining the ¹H and ¹³C NMR spectra of **Ethyl piperidine-3-carboxylate**.

NMR Spectroscopy

A solution of **Ethyl piperidine-3-carboxylate** was prepared by dissolving the sample in deuterated chloroform (CDCl₃). The spectra were recorded on a 400 MHz NMR spectrometer for ¹H NMR and a 101 MHz spectrometer for ¹³C NMR.[\[1\]](#) Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The data was processed using standard Fourier transform techniques.

The workflow for a typical NMR experiment is outlined in the diagram below.

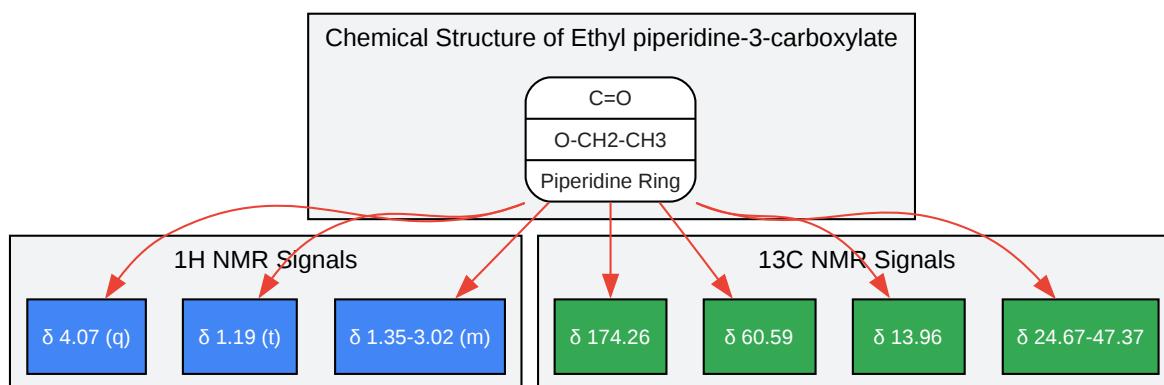


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Figure 1: A generalized workflow for an NMR experiment.

Structural and Spectral Correlations

The chemical structure of **Ethyl piperidine-3-carboxylate** directly influences its NMR spectra. The electron-withdrawing nature of the ester group and the nitrogen atom within the piperidine ring results in characteristic chemical shifts for adjacent protons and carbons. The diagram below illustrates the logical relationship between the molecular structure and the observed NMR signals.



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Figure 2: Correlation between the molecular structure and its NMR signals.

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References

- 1. rsc.org [rsc.org]
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